

Theoretical Prediction of [1]Annulene Geometry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (16)Annulene

CAS No.: 3332-38-5

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Introduction

[1]Annulene is a member of the annulene family of hydrocarbons with the chemical formula $C_{16}H_{16}$. As a $4n$ π -electron system (where $n=4$), it is predicted by Hückel's rule to be antiaromatic if planar.[2][3][4] However, theoretical and experimental studies have shown that [1]annulene adopts a non-planar conformation to avoid the destabilization associated with antiaromaticity, resulting in a non-aromatic character.[5][6][7] This guide provides an in-depth technical overview of the theoretical predictions regarding the geometry of [1]annulene, supported by experimental data.

Theoretical Methodologies

The geometry and electronic structure of [1]annulene have been investigated using various computational quantum chemistry methods. Density Functional Theory (DFT) and ab initio methods are the primary tools for these predictions.

Computational Protocols:

- Density Functional Theory (DFT):

- Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BH&HLYP (Becke, half-and-half, Lee-Yang-Parr) are commonly used functionals.[5][8] It has been noted that density functionals with a low percentage of Hartree-Fock exchange at long ranges can lead to delocalization errors and overestimate aromaticity.[9][10]
- Basis Sets: The 6-311+G(d,p) and 6-311+G** basis sets are frequently employed for geometry optimizations.[5][8]
- Ab Initio Methods:
 - Coupled Cluster (CC): The CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) method, often in conjunction with a correlation-consistent basis set like cc-pVDZ, is used to obtain more accurate single-point energies for the DFT-optimized geometries.[5][8]
 - Estimated CCSD(T) Energies: A common approach to approximate high-level accuracy is to use an estimated energy (E_{est}) calculation, which combines energies from different levels of theory.[5]

Predicted Geometries and Energetics

Computational studies have identified several low-energy conformers of [1]annulene. The two most stable isomers are designated as 1a and 2a.[5]

- Isomer 1a: This conformer has a cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT) configuration of double bonds and possesses S_4 symmetry.[9][10]
- Isomer 2a: This conformer has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT) configuration.[8]

Both of these conformers are non-planar, which leads to a clear alternation of single and double bond lengths.[5]

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for [1]Annulene

Parameter	Theoretical (BH&HLYP/6-311+G(d,p))	Experimental (X-ray Crystallography)
C-C Single Bond Length	Not explicitly stated in snippets	1.454 Å ^{[6][7]}
C=C Double Bond Length	Not explicitly stated in snippets	1.333 Å ^{[6][7]}
Torsion Angle (gauche bond)	Not explicitly stated in snippets	41° ^[6]
Symmetry	S ₄ (for isomer 1a)	S ₄ non-crystallographic symmetry ^[6]

Table 2: Calculated Relative Energies and Properties of^[1]Annulene Isomers

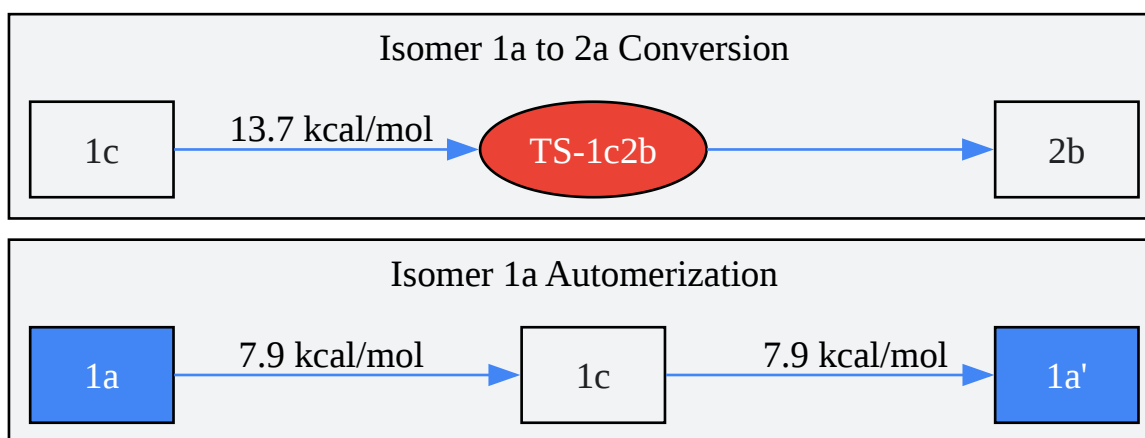
Isomer	Relative Energy (kcal/mol, E _{est})	NICS(0) (ppm)	Aromaticity
1a	0.0	+6.4	Non-aromatic ^[5]
2a	0.8	+7.3	Non-aromatic ^[5]

The positive Nucleus-Independent Chemical Shift (NICS) values for both isomers indicate a paratropic ring current, which is characteristic of antiaromatic systems, but the non-planar geometry and bond alternation lead to an overall classification as non-aromatic.^[5]

Dynamic Processes and Conformational Interconversion

Experimental ¹H NMR spectra of^[1]annulene show a single signal at -30 °C, which suggests rapid conformational changes and bond shifting that make all protons equivalent on the NMR timescale.^[5] Theoretical studies have elucidated the pathways and energy barriers for these dynamic processes.

The interconversion between conformers is a multi-step process. For instance, the automerization of 1a (1a → 1a') proceeds through several intermediates and transition states.^[5] The conversion between the two main isomers, 1a and 2a, also involves intermediate conformers.



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Figure 1: Simplified energy profile for the conformational changes of [1]annulene.

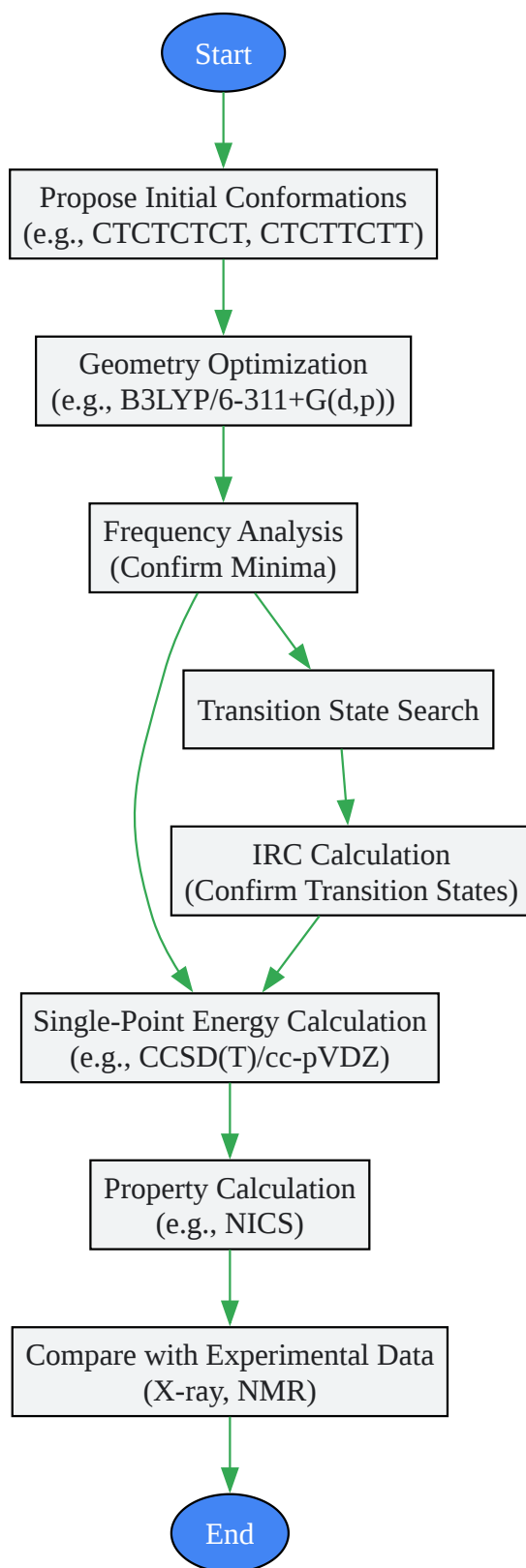
Table 3: Calculated Activation Barriers for Dynamic Processes in [1]Annulene

Process	Computational Method	Activation Barrier (kcal/mol)
Conformational Automerization (1a → 1c)	E_est	7.9[5]
Isomer Interconversion (1 → 2 via TS-1c2b)	CCSD(T)/cc-pVDZ(est)	13.7[5][8]
Isomer Interconversion (1 → 2)	B3LYP/6-311+G	6.9[8]
Isomer Interconversion (1 → 2)	BH&HLYP/6-311+G	16.7[8]
Experimental Barrier (1 ⇌ 2)	¹ H NMR Spectroscopy	10.3[5]

The theoretical calculations show that the barriers for these conformational changes are low, which is consistent with the experimental observation of rapid rearrangements.[5] The key step in the interconversion of isomers is a "twist-coupled bond shift" that proceeds through a Möbius aromatic transition state.[5][8]

Logical Workflow for Theoretical Prediction

The process of theoretically predicting the geometry of [1]annulene follows a structured workflow.



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Figure 2: Workflow for the computational prediction of [1]annulene geometry.

Conclusion

Theoretical predictions, primarily using DFT and high-level ab initio methods, have been instrumental in understanding the geometry and dynamic behavior of [1]annulene. These computational studies have shown that [1]annulene avoids antiaromaticity by adopting non-planar conformations with significant bond length alternation. The theoretically predicted geometries and low-energy barriers for interconversion are in good agreement with experimental data from X-ray crystallography and NMR spectroscopy. The concept of a Möbius aromatic transition state has been crucial in explaining the facile configurational changes observed in this molecule.

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- To cite this document: BenchChem. [Theoretical Prediction of[1]Annulene Geometry: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15495572/docs#theoretical-prediction-of-1-annulene-geometry-a-technical-guide>]

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